molecular formula C7H6ClNO3S B594027 Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate CAS No. 126534-29-0

Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate

Cat. No.: B594027
CAS No.: 126534-29-0
M. Wt: 219.639
InChI Key: LFMWXRYXQFZXJV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate typically involves the reaction of 2-chlorothiazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chlorothiazol-4-yl)acetate
  • 2-(2-Chlorothiazol-4-yl)acetic acid
  • 2-(2-Chlorothiazol-4-yl)ethanol

Uniqueness

Ethyl 2-(2-chlorothiazol-4-yl)-2-oxoacetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other similar compounds. Its oxoacetate group enhances its reactivity and potential for further chemical modifications .

Properties

CAS No.

126534-29-0

Molecular Formula

C7H6ClNO3S

Molecular Weight

219.639

IUPAC Name

ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2-oxoacetate

InChI

InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3

InChI Key

LFMWXRYXQFZXJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CSC(=N1)Cl

Synonyms

4-Thiazoleaceticacid,2-chloro--alpha--oxo-,ethylester(9CI)

Origin of Product

United States

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